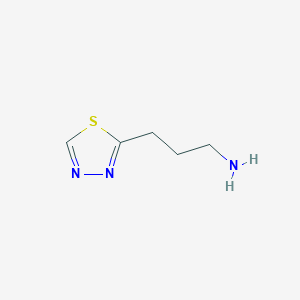

3-(1,3,4-Thiadiazol-2-yl)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3S |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

3-(1,3,4-thiadiazol-2-yl)propan-1-amine |

InChI |

InChI=1S/C5H9N3S/c6-3-1-2-5-8-7-4-9-5/h4H,1-3,6H2 |

InChI Key |

SHJZOCMQNQHQGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=C(S1)CCCN |

Origin of Product |

United States |

Derivatization Strategies and Structure Activity Relationship Sar Studies of 3 1,3,4 Thiadiazol 2 Yl Propan 1 Amine Analogs

Systematic Functional Group Modifications on the Thiadiazole Ring System

The 1,3,4-thiadiazole (B1197879) scaffold is electron-deficient and generally resistant to electrophilic substitution. However, the C-2 and C-5 positions are highly activated, making them susceptible to nucleophilic substitution, which is a key strategy in the derivatization of these compounds. mdpi.com

Substitutions at the C-2 Position of the 1,3,4-Thiadiazole Core

The C-2 position of the 1,3,4-thiadiazole ring is a common site for modification to modulate biological activity. A variety of substituents can be introduced at this position, significantly influencing the compound's interaction with biological targets. mdpi.com For instance, the introduction of a phenyl ring, para-tolyl, or para-methoxyphenyl group at the C-2 position has been shown to have a favorable effect on the anticancer activity of some 1,3,4-thiadiazole derivatives. nih.gov

In a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives, substitutions on the phenyl ring at the C-2 position were explored for their potential as EGFR/HER-2 dual target inhibitors. nih.gov The synthesis often involves a two-step condensation reaction to yield the desired products. nih.gov Another study highlighted the importance of a terminal amino group on a thiadiazole ring for interaction with the active site of LSD1, a target in cancer therapy. mdpi.com

The nature of the substituent at the C-2 position can also influence other biological activities. For example, in a series of compounds evaluated for their anti-Helicobacter pylori activity, a nitrofuran analog with a thiomorpholine (B91149) S,S-dioxide moiety at the C-2 position showed potent activity. japsonline.com

Table 1: Examples of C-2 Substitutions and their Reported Activities

| Substituent at C-2 | Reported Biological Activity | Reference |

|---|---|---|

| Phenyl | Anticancer | nih.gov |

| para-Tolyl | Anticancer | nih.gov |

| para-Methoxyphenyl | Anticancer | nih.gov |

| Thiazole (B1198619) | Anticancer | nih.gov |

| Imidazo[2,1-b] tandfonline.comnih.govresearchgate.netthiadiazole | Anticancer | nih.gov |

Substitutions at the C-5 Position of the 1,3,4-Thiadiazole Core

The C-5 position of the 1,3,4-thiadiazole ring is another critical site for derivatization. The introduction of an aromatic ring at this position often enhances the anticancer effect of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. mdpi.com The specific nature and position of substituents on this aromatic ring, as well as the type of substituent on the amino group, further influence the compound's efficacy. mdpi.com

For example, a study on 5-aryl-1,3,4-thiadiazole-2-amines revealed that an ortho-substitution with a hydrogen-bonding group on the 5-phenyl fragment is important for the anti-proliferative effect. mdpi.com In another series of compounds, the substitution of a methyl group at the 5th position and the replacement of a sulfide (B99878) group with a sulfinyl group were found to increase the inhibition of HBV DNA. mdpi.com

Furthermore, research on 1,3,4-thiadiazole derivatives as antioxidant agents showed that structural modifications at the C-5 position of the scaffold, linked to a fixed antioxidant thiol group at the C-2 position, could lead to derivatives with a broad spectrum of biological antioxidant activity. researchgate.net

Table 2: Examples of C-5 Substitutions and their Reported Activities

| Substituent at C-5 | Reported Biological Activity | Reference |

|---|---|---|

| Aromatic ring | Anticancer | mdpi.com |

| 4-Hydroxyphenyl | Anticancer | mdpi.com |

| Methyl group | Anti-Hepatitis B Virus (HBV) | mdpi.com |

| Substituted phenyl | Antioxidant | researchgate.net |

Chemical Modifications of the Propan-1-amine Side Chain and its Impact on Activity

While much of the focus has been on the thiadiazole ring, modifications to the propan-1-amine side chain are also crucial for determining the biological activity of these analogs. The length, branching, and functional groups of the side chain can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

For instance, the amine group of the side chain can be a key point for interaction with biological targets. The basicity of the amine, its steric hindrance, and its ability to form hydrogen bonds can all be modulated through chemical modifications. Replacing the primary amine with secondary or tertiary amines, or incorporating it into a cyclic structure, can lead to changes in selectivity and potency.

The length of the alkyl chain connecting the amine to the thiadiazole ring is another important factor. A three-carbon (propan-1-amine) linker provides a certain degree of flexibility, allowing the molecule to adopt various conformations to fit into a binding pocket. Shortening or lengthening this chain could alter this flexibility and, consequently, the biological activity.

Strategic Exploration of Bioisosteric Replacements within the Thiadiazole Nucleus

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug design to improve potency, selectivity, or metabolic stability. The 1,3,4-thiadiazole ring itself is considered a bioisostere of the pyrimidine (B1678525) ring, which is a core structure in nucleic acids. mdpi.com This bioisosteric relationship is thought to be a reason for the ability of 1,3,4-thiadiazole derivatives to interfere with DNA replication processes. mdpi.com

Within the 1,3,4-thiadiazole nucleus, the sulfur atom can be considered a bioisostere of an oxygen atom, leading to the exploration of 1,3,4-oxadiazole (B1194373) analogs. nih.govnih.gov Comparative studies of 1,3,4-thiadiazoles and 1,3,4-oxadiazoles have shown that while they can exhibit similar biological activities, there are often differences in their potency and selectivity. nih.gov

Other heterocyclic rings can also be explored as bioisosteric replacements for the 1,3,4-thiadiazole nucleus. For example, thiazole and triazole rings have been investigated as alternative scaffolds. researchgate.netnih.gov The choice of bioisostere depends on the specific biological target and the desired physicochemical properties of the final compound.

Table 3: Common Bioisosteric Replacements for the 1,3,4-Thiadiazole Ring

| Original Moiety | Bioisosteric Replacement | Reference |

|---|---|---|

| 1,3,4-Thiadiazole | 1,3,4-Oxadiazole | nih.govnih.gov |

| 1,3,4-Thiadiazole | Thiazole | nih.gov |

| 1,3,4-Thiadiazole | 1,2,4-Triazole | researchgate.net |

Quantitative and Qualitative Structure-Activity Relationship (QSAR/SAR) Analyses for Modulated Activities

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential tools for understanding how the chemical structure of a molecule relates to its biological activity. tandfonline.comresearchgate.net These studies help in the rational design of new, more potent, and selective analogs.

For 1,3,4-thiadiazole derivatives, QSAR models have been developed to predict their activity as, for example, carbonic anhydrase inhibitors. tandfonline.comnih.gov These models use various molecular descriptors, such as physicochemical, topological, and electronic properties, to correlate with the observed biological activity. tandfonline.com

Identification of Key Structural Features Influencing Biological Interactions

Through SAR and QSAR studies, several key structural features of 1,3,4-thiadiazole derivatives have been identified as being crucial for their biological interactions.

Aromaticity and Stability: The strong aromaticity of the 1,3,4-thiadiazole ring contributes to its in vivo stability and low toxicity. rsc.orgmdpi.com

Hydrogen Bonding: The presence of the N=C-S moiety provides a hydrogen bonding domain, which is important for interaction with biological targets. rsc.org

Lipophilicity: The sulfur atom in the thiadiazole ring enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes. nih.gov

Substituents at C-2 and C-5: As discussed previously, the nature and position of substituents at these positions are critical for determining the type and potency of the biological activity. mdpi.commdpi.com For instance, electron-withdrawing or electron-donating groups on an aryl substituent can significantly alter the electronic properties of the thiadiazole ring and its interactions with target proteins.

Side Chain Conformation: The flexibility and conformation of the propan-1-amine side chain play a role in how the molecule fits into the binding site of a target protein.

Assessment of Substituent Electronic and Steric Properties on Compound Efficacy

The biological efficacy of analogs derived from the 3-(1,3,4-thiadiazol-2-yl)propan-1-amine scaffold is profoundly influenced by the electronic and steric characteristics of their substituents. Structure-activity relationship (SAR) studies reveal that modifications to the thiadiazole core or its appended groups can dramatically alter a compound's interaction with biological targets. The aromaticity of the 1,3,4-thiadiazole ring provides significant in vivo stability, and its mesoionic nature allows it to cross cellular membranes, making the strategic placement of functional groups a critical aspect of designing potent derivatives. nih.gov

Research into various classes of 1,3,4-thiadiazole derivatives consistently demonstrates that both electron-donating (EDG) and electron-withdrawing (EWG) groups can modulate activity, as can the size, shape, and placement of these substituents.

Electronic Effects of Substituents

The electronic nature of substituents, particularly on an aryl ring attached to the C5 position of the thiadiazole, plays a pivotal role in determining the potency of the analogs. The efficacy of these compounds is often influenced by the specific position and chemical nature of these substituents. nih.gov For instance, in the development of antimicrobial agents, derivatives with both electron-withdrawing groups like chloro (-Cl) and nitro (-NO2) and electron-donating groups at the para position of a phenyl ring have shown promising activity. nih.gov

In the context of anticancer activity, the presence of specific substituents is crucial. Studies on 2,5-disubstituted 1,3,4-thiadiazoles have shown that the introduction of halogen atoms or hydroxyl groups can lead to significant antiproliferative effects. nih.govnih.gov For example, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole was identified as a highly active inhibitor of Mycobacterium tuberculosis, highlighting the positive impact of the electron-withdrawing fluorine atom. nih.govresearchgate.net Similarly, derivatives bearing bromo, hydroxyl, and methoxy (B1213986) groups have demonstrated moderate-to-good anticancer activity against human breast cancer cell lines (MCF-7). nih.gov The novel compound 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine showed potent anti-proliferative effects against LoVo colon cancer cells, with an IC₅₀ value of 2.44 µM. nih.gov

The following table summarizes the impact of various electronically different substituents on the anticancer activity of selected 1,3,4-thiadiazole analogs.

| Compound Scaffold | Substituent (R) | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| 5-R-1,3,4-thiadiazol-2-amine | 2-(Benzenesulfonylmethyl)phenyl | LoVo (Colon Cancer) | 2.44 µM | nih.gov |

| 5-R-1,3,4-thiadiazol-2-amine | 2-(Benzenesulfonylmethyl)phenyl | MCF-7 (Breast Cancer) | 23.29 µM | nih.gov |

| N-(4-acetyl-5-R-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | 4-Hydroxyphenyl | SK-MEL-2 (Melanoma) | 4.27 µg/mL | nih.gov |

| 5-R-1,3,4-thiadiazole-2-amines | Bromo-substituted Phenyl | MCF-7 (Breast Cancer) | 24.0-46.8 µg/mL | nih.gov |

| 5-R-1,3,4-thiadiazole-2-amines | Hydroxyl-substituted Phenyl | MCF-7 (Breast Cancer) | 24.0-46.8 µg/mL | nih.gov |

| 5-R-1,3,4-thiadiazole-2-amines | Methoxy-substituted Phenyl | MCF-7 (Breast Cancer) | 24.0-46.8 µg/mL | nih.gov |

Steric Properties of Substituents

The steric bulk and spatial arrangement of substituents are equally important for the efficacy of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine analogs. The size and shape of a substituent can dictate how well the molecule fits into the binding pocket of a target enzyme or receptor. nih.gov

SAR studies on a series of 5-[N-(p-flurobenzyl)indolyl]propyl-1,3,4-thiadiazoles revealed significant variation in antibacterial activity based on the substituent on the 2-amino group. mdpi.com The 2-phenylamino derivative was found to be more potent against E. coli than the reference drug, while the 2-ethylamino analog was equipotent, and the 2-cyclohexylamino derivative also showed promising results. mdpi.com This suggests that the size and conformation of the group attached to the amine (phenyl vs. ethyl vs. cyclohexyl) directly influence the interaction with the bacterial target.

Similarly, the presence of a hydroxyalkyl chain at the C5 position of the thiadiazole ring was found to enhance antibacterial activity in certain analogs, indicating that the length and flexibility of the substituent are key determinants of potency. mdpi.com Docking simulations have corroborated these findings, showing that such derivatives occupy the catalytic active site of target enzymes, and their orientation is governed by the steric constraints of the binding site. nih.gov

The table below illustrates how different substituents, varying in steric bulk, affect the antimicrobial efficacy of 1,3,4-thiadiazole derivatives against E. coli.

| Compound Scaffold | Substituent (R) on 2-amino group | Target | Activity (MIC) | Reference |

|---|---|---|---|---|

| 5-[N-(p-flurobenzyl)indolyl]propyl-2-R-amino-1,3,4-thiadiazole | Phenyl | E. coli | 0.24 µg/mL | mdpi.com |

| 5-[N-(p-flurobenzyl)indolyl]propyl-2-R-amino-1,3,4-thiadiazole | Cyclohexyl | E. coli | 0.49 µg/mL | mdpi.com |

| 5-[N-(p-flurobenzyl)indolyl]propyl-2-R-amino-1,3,4-thiadiazole | Ethyl | E. coli | 3.9 µg/mL | mdpi.com |

Mechanistic Investigations of Biological Interactions for 3 1,3,4 Thiadiazol 2 Yl Propan 1 Amine and Its Derivatives

Interactions with Nucleic Acids and DNA-Related Processes

The structural similarity of the thiadiazole nucleus to natural purines and pyrimidines underpins the ability of its derivatives to interact with DNA and interfere with its metabolic processes. These interactions can range from direct binding to the DNA helix to the inhibition of enzymes crucial for DNA replication and maintenance.

Spectroscopic techniques are pivotal in elucidating the non-covalent binding interactions between small molecules and DNA. Studies on 1,3,4-thiadiazole (B1197879) derivatives have frequently employed UV-Vis absorption and fluorescence spectroscopy to characterize these binding events.

UV-Vis absorption spectroscopy is used to monitor the changes in the electronic absorption spectrum of a thiadiazole compound upon the addition of calf thymus DNA (CT-DNA). The interaction of newly synthesized 1,3,4-thiadiazole derivatives with CT-DNA has been investigated, revealing insights into their binding mechanisms. kayseri.edu.trrsc.org Typically, a hypochromic effect (a decrease in molar absorptivity) along with a bathochromic shift (redshift) in the wavelength of maximum absorption is observed. These spectral changes are indicative of intercalative or groove-binding interactions, suggesting that the thiadiazole molecule positions itself within the DNA structure.

Fluorescence spectroscopy offers another sensitive method to study DNA binding. A comprehensive spectroscopic study on a 1,3,4-thiadiazole derivative, 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, in combination with Amphotericin B, utilized fluorescence emission spectra to reveal significant molecular interactions. nih.gov Changes in fluorescence intensity and anisotropy upon binding can provide evidence for the mode and strength of the interaction. For instance, the displacement of a fluorescent DNA probe like ethidium (B1194527) bromide by a thiadiazole derivative can strongly suggest an intercalative binding mode. nih.gov

Table 1: Spectroscopic Data for Thiadiazole Derivative-DNA Interaction

| Compound/System | Spectroscopic Method | Observation | Implied Interaction |

|---|---|---|---|

| 1,3,4-Thiadiazole derivatives | UV-Vis Absorption | Hypochromism and Bathochromic shift | Intercalation or Groove Binding kayseri.edu.trrsc.org |

| Thiazole-related cyanoacrylamide derivatives | UV-Vis & Fluorescence | Partial intercalation supported by ethidium bromide displacement | Partial Intercalation nih.gov |

Certain thiadiazole derivatives have demonstrated the ability to induce cleavage of DNA strands, a mechanism that can lead to cytotoxic effects in cancer cells. Agarose gel electrophoresis is the standard technique to assess this activity, by monitoring the conversion of supercoiled plasmid DNA (Form I) into nicked (Form II) and linear (Form III) forms.

Studies have shown that some thiazole (B1198619) and thiadiazole hybrids possess promising DNA cleavage capabilities. nih.gov For example, novel thiazole-related cyanoacrylamide derivatives were assessed for their nuclease activity against pBR322 plasmid DNA. While their chemically induced nuclease activity was modest, it was significantly enhanced upon irradiation with UV-A light at 365 nm, particularly for derivatives bearing specific substituents. This photo-induced cleavage suggests a mechanism involving the generation of reactive oxygen species like singlet oxygen and superoxide (B77818) radicals. nih.gov Other studies on ciprofloxacin-thiadiazole hybrids found that certain derivatives could induce DNA cleavage at concentrations between 50 and 500 µM. researchgate.net

Beyond direct DNA interaction, thiadiazole derivatives can disrupt DNA-related processes by inhibiting key enzymes. Their structural resemblance to pyrimidines allows them to interfere with processes related to DNA replication. mdpi.comnih.govnih.gov

A significant target for these compounds is the topoisomerase family of enzymes, which are essential for managing DNA topology during replication, transcription, and recombination. youtube.com Several 2,5-disubstituted 1,3,4-thiadiazole derivatives have been identified as human topoisomerase II (topoII) inhibitors. nih.gov For instance, research has shown that while some derivatives act as catalytic inhibitors of topoII, others function as topoII poisons, stabilizing the DNA-topoII cleavage complex and leading to permanent DNA strand breaks. nih.gov The ability of thiadiazole derivatives to act as topoisomerase II inhibitors is a recognized mechanism contributing to their antitumor potential. mdpi.comnih.gov

Enzymatic Target Modulation by Thiadiazole Derivatives

The therapeutic utility of thiadiazole compounds extends to their ability to modulate the activity of various enzymes implicated in disease pathology. This section details the inhibition mechanisms for two important enzyme classes: carbonic anhydrases and kinesin spindle proteins.

The 1,3,4-thiadiazole-5-sulfonamide scaffold is a classic and well-established pharmacophore for the inhibition of carbonic anhydrases (CAs). Drugs like acetazolamide (B1664987) and methazolamide, which feature this core structure, are widely used clinically. rsc.org These compounds act as potent inhibitors of various CA isozymes.

The mechanism of inhibition involves the coordination of the sulfonamide group's nitrogen atom to the zinc ion located in the active site of the enzyme, displacing a zinc-bound water molecule or hydroxide (B78521) ion. This interaction blocks the enzyme's catalytic activity, which is the reversible hydration of carbon dioxide to bicarbonate.

Research has detailed the inhibitory profiles of various 2-substituted 1,3,4-thiadiazole-5-sulfonamides against different human (h) CA isoforms. For example, a study of five such derivatives, including acetazolamide, showed significant inhibitory activity against hCA II, with I50 values ranging from 3.3 x 10⁻⁸ M to 1.91 x 10⁻⁷ M. nih.gov Furthermore, another series of 2-substituted-1,3,4-thiadiazole-5-sulfamides demonstrated selective, low nanomolar inhibition of the mitochondrial isoforms hCA VA and hCA VB over the cytosolic (hCA I, hCA II) and membrane-associated (hCA IV) isoforms. nih.gov

Table 2: Inhibition of Carbonic Anhydrase Isoforms by Thiadiazole Derivatives

| Derivative Class | Target Isoform | Inhibition Constants (Kᵢ / I₅₀) | Reference |

|---|---|---|---|

| 2-Substituted 1,3,4-thiadiazole-5-sulfonamides | hCA II | I₅₀: 33 - 191 nM | nih.gov |

| 2-Substituted 1,3,4-thiadiazole-5-sulfamides | hCA I | Kᵢ: 102 nM - 7.42 µM | nih.gov |

| 2-Substituted 1,3,4-thiadiazole-5-sulfamides | hCA II | Kᵢ: 0.54 µM - 7.42 µM | nih.gov |

| 2-Substituted 1,3,4-thiadiazole-5-sulfamides | hCA IV | Kᵢ: 4.32 µM - 10.05 µM | nih.gov |

| 2-Substituted 1,3,4-thiadiazole-5-sulfamides | hCA VA | Kᵢ: 4.2 nM - 32 nM | nih.gov |

Kinesin spindle protein (KSP), also known as Eg5, is a motor protein essential for establishing a bipolar spindle during mitosis. scilit.comeurekaselect.com Inhibition of KSP prevents centrosome separation, leading to the formation of a characteristic "mono-astral" spindle, which triggers mitotic arrest and subsequent apoptosis in proliferating cells. nih.govtandfonline.com

Thiadiazole derivatives have emerged as a significant class of KSP inhibitors. These compounds typically bind to a specific allosteric pocket in the KSP motor domain (the α2/loop L5/helix α3 region), which is distinct from the ATP-binding site. nih.govtandfonline.com This allosteric inhibition prevents the conformational changes necessary for ATP hydrolysis and motor activity.

Filanesib (ARRY-520), a thiadiazole derivative, is a potent KSP inhibitor with an in vitro ATPase IC₅₀ of 6 nM that has undergone clinical investigation. nih.govtandfonline.com Another example, litronesib (B1684022) (LY2523355), also based on a thiadiazole scaffold, has shown promising results in clinical trials as a KSP inhibitor. nih.gov The development of these compounds highlights the effectiveness of the thiadiazole core in generating potent and specific inhibitors of this key mitotic protein.

Mechanisms of Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. nih.gov They catalyze the removal of acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, leading to a more compact chromatin structure and transcriptional repression. nih.govnih.gov The inhibition of HDACs has emerged as a significant therapeutic strategy, particularly in oncology. nih.govyoutube.com

Derivatives of 1,3,4-thiadiazole have been successfully designed as potent HDAC inhibitors. nih.gov The general pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies the hydrophobic channel leading to the active site, and a "cap" group or surface recognition motif that interacts with residues at the rim of the active site. nih.govmdpi.com

In the context of 1,3,4-thiadiazole derivatives, the thiadiazole ring often serves as part of the linker or is attached to the cap group. nih.govresearchgate.net A common strategy involves creating hydroxamic acid derivatives, where the hydroxamic acid moiety (-CONHOH) acts as the potent ZBG. nih.govresearchgate.net For instance, a series of 2,5-diphenyl-1,3,4-thiadiazole (B72002) hydroxamate derivatives have been synthesized and shown to be effective HDAC inhibitors. nih.gov In one study, compound 4j , a 2,5-diphenyl-1,3,4-thiadiazole hydroxamate, exhibited a potent inhibitory activity against HDAC1 with an IC50 value of 15 nM. nih.gov The mechanism involves the hydroxamate group chelating the catalytic Zn2+ ion, while the thiadiazole-phenyl structure serves as the cap group, interacting with the surface of the enzyme. nih.govnih.gov

Western blot analyses have confirmed that these compounds, such as derivative 4j , increase the acetylation levels of histone H3 and α-tubulin, which are known substrates of HDACs. nih.gov This hyperacetylation leads to downstream effects like the activation of caspase 3, ultimately inducing apoptosis in cancer cells. nih.gov Docking studies further support this mechanism, showing that the hydroxamic acid group binds to the zinc ion and the thiadiazole moiety interacts with key amino acid residues in the active site, such as tyrosine. researchgate.netresearchgate.net

| Compound ID | Target Enzyme | IC50 (nM) | Key Structural Feature | Reference |

| 4j | HDAC1 | 15 | 2,5-diphenyl-1,3,4-thiadiazole hydroxamate | nih.gov |

| 5b | HDAC | Potent | N(1)-hydroxy-N(8)-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)octandiamide | researchgate.net |

| 5c | HDAC | Potent | N(1)-hydroxy-N(8)-(5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl)octandiamide | researchgate.net |

| 5d | HDAC | Potent | N(1)-hydroxy-N(8)-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)octandiamide | researchgate.net |

Modulation of Other Relevant Enzymes (e.g., Trypanosoma brucei pteridine (B1203161) reductase, Alpha-glycosidase, Cholinesterase)

Beyond HDACs, the versatile 1,3,4-thiadiazole scaffold has been exploited to design inhibitors for a range of other medically relevant enzymes.

Trypanosoma brucei pteridine reductase (TbPTR1): This enzyme is a key drug target for treating Human African Trypanosomiasis (sleeping sickness). nih.govacs.org TbPTR1 is a reductase that provides the parasite with a bypass mechanism when its primary folate synthesis pathway, via dihydrofolate reductase (DHFR), is inhibited by drugs. nih.govacs.org Therefore, co-inhibition of DHFR and PTR1 is a promising therapeutic strategy. acs.org Research has identified the 2-amino-1,3,4-thiadiazole (B1665364) scaffold as a promising starting point for developing TbPTR1 inhibitors. nih.govacs.orgresearchgate.net Through structure-based design and subsequent synthesis, derivatives have been created that show mid-micromolar inhibition of TbPTR1. nih.govacs.org For example, compound 4m , a biphenyl-thiadiazole-2,5-diamine, displayed an IC50 of 16 µM against TbPTR1 and was shown to potentiate the activity of the DHFR inhibitor methotrexate. acs.orgnih.gov

Alpha-glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibiting α-glucosidase can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia in diabetic patients. nih.govnih.gov Novel classes of 1,3,4-thiadiazole-bearing Schiff base analogues have demonstrated excellent inhibitory activity against α-glucosidase, with some compounds showing significantly greater potency than the standard drug, acarbose. nih.gov For instance, certain analogues achieved IC50 values as low as 1.10 µM, compared to acarbose's IC50 of 11.50 µM. nih.gov Another study on 1,3,4-thiadiazole derivatives with a benzoic acid linker also reported potent inhibition, with one compound showing an IC50 value nearly 3.7 times lower than that of acarbose. nih.gov

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. lookchem.com Inhibiting these enzymes is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. lookchem.comtbzmed.ac.ir Numerous 1,3,4-thiadiazole derivatives have been synthesized and evaluated as cholinesterase inhibitors. lookchem.comnih.gov Some compounds exhibit potent, nanomolar-range inhibition of AChE. tbzmed.ac.irnih.gov For example, a drug-1,3,4-thiadiazole hybrid, compound 3b , was found to be a highly potent AChE inhibitor with an IC50 of 18.1 nM. nih.gov Kinetic studies have revealed that some of these inhibitors, such as compound 9 , act via a mixed-type inhibition mechanism. researchgate.netlookchem.comnih.gov

| Enzyme Target | Derivative Class | Example Compound | IC50 | Reference |

| T. brucei PTR1 | Biphenyl-thiadiazole-2,5-diamine | 4m | 16 µM | acs.orgnih.gov |

| Alpha-glucosidase | 1,3,4-thiadiazole Schiff base | Analogue 8 | 1.10 ± 0.10 µM | nih.gov |

| Acetylcholinesterase | Drug-1,3,4-thiadiazole hybrid | 3b | 18.1 ± 0.9 nM | nih.gov |

| Acetylcholinesterase | Benzamide-1,3,4-thiadiazole | 7e | 1.82 ± 0.6 nM | tbzmed.ac.ir |

| Acetylcholinesterase | (1,3,4-thiadiazol-2-yl)benzene-1,3-diol | 9 | 0.053 µM | lookchem.comnih.gov |

Antioxidant Mechanisms and Free Radical Scavenging

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. Thiadiazole derivatives have been investigated for their potential to act as antioxidants by scavenging free radicals. nih.govresearchgate.net

In vitro Antioxidant Assay Methodologies (e.g., DPPH test, ABTS test)

The antioxidant capacity of 1,3,4-thiadiazole derivatives is commonly evaluated using various in vitro assays. The most frequently employed methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. nih.govsaudijournals.comnih.gov

DPPH Radical Scavenging Assay: This method uses the stable free radical DPPH, which has a deep violet color in solution. saudijournals.comacs.org When an antioxidant compound donates a hydrogen atom or an electron to DPPH•, it is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. acs.orgnih.gov The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the compound. saudijournals.comnih.gov Several studies have shown that 1,3,4-thiadiazole derivatives can effectively scavenge DPPH radicals. saudijournals.comnih.govresearchgate.net

ABTS Radical Cation Scavenging Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate. acs.orgnih.gov The resulting blue-green radical solution is then treated with the antioxidant compound. The antioxidant neutralizes the radical, causing the color to fade. The reduction in absorbance is measured to quantify the antioxidant's scavenging ability. acs.orgnih.gov Thiol derivatives of thiadiazole have been reported to be particularly potent in scavenging both DPPH and ABTS radicals. nih.gov

| Derivative Class | Assay | Result (IC50 or % Inhibition) | Reference |

| Thiol-thiadiazole (T3 ) | DPPH | 0.053 ± 0.006 mM | nih.gov |

| Thiol-thiadiazole (T3 ) | ABTS | 0.023 ± 0.002 mM | nih.gov |

| Thiazolidinone-thiadiazole (TZD 5 ) | DPPH | 27.50 µM | saudijournals.comresearchgate.net |

| Thiazolidinone-thiadiazole (TZD 3 ) | DPPH | 28.00 µM | saudijournals.comresearchgate.net |

| Thiazolidinone-thiadiazole (Compound 4 ) | DPPH | 33.98% inhibition | nih.govbg.ac.rs |

Elucidation of Mechanistic Pathways of Radical Scavenging

The ability of 1,3,4-thiadiazole derivatives to scavenge free radicals is primarily attributed to specific structural features and chemical mechanisms. The main pathways involved are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. acs.orgnih.gov The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the H-donating group. A lower BDE indicates a greater propensity for hydrogen donation and thus higher antioxidant activity. acs.org For many heterocyclic compounds, including those with amine (N-H) or thiol (S-H) groups, the HAT mechanism is a key contributor to their antioxidant capacity. nih.govacs.org

Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, converting the radical into an anion. This is often followed by protonation from the solvent. The ionization potential (IP) of the antioxidant molecule is a critical parameter for this pathway.

For thiadiazole derivatives, the presence of substituents that can readily donate hydrogen atoms or electrons, such as amino, hydroxyl, or thiol groups, is crucial for their radical scavenging activity. nih.gov Theoretical studies, including Density Functional Theory (DFT), have been used to support experimental findings by calculating parameters like BDE and IP to predict the most likely scavenging pathway. nih.govnih.gov For instance, thiol derivatives of thiadiazole are highly effective scavengers, suggesting that the S-H bond plays a critical role in the HAT mechanism. nih.gov

Future Directions and Research Perspectives in 3 1,3,4 Thiadiazol 2 Yl Propan 1 Amine Chemistry

Rational Design of Novel Analogs with Enhanced Specificity and Potency

Future research will heavily rely on the rational design of analogs of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine to improve its biological activity. This involves systematic structural modifications based on structure-activity relationship (SAR) studies to optimize interactions with specific biological targets.

Key strategies will include:

Modification of the Propan-1-amine Side Chain: The terminal amine group is a key site for derivatization. It can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore new binding interactions. SAR studies on similar scaffolds have shown that substitutions on the amine group can drastically alter activity. For instance, in a series of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, the free amine group conferred maximum antibacterial activity, which decreased upon substitution. dovepress.com

Substitution on the Thiadiazole Ring: While the parent compound is unsubstituted at the C5 position, introducing various aryl or alkyl groups at this position can significantly impact lipophilicity and electronic properties, thereby influencing potency. Studies on related compounds have shown that introducing specific substituents, such as nitro and chloro groups, can lead to potent anticonvulsant activity. nih.govfrontiersin.org Similarly, the presence of an aromatic ring with electron-withdrawing substituents has been shown to promote anticancer activity in other 1,3,4-thiadiazole (B1197879) series. mdpi.com

Bioisosteric Replacement: The thiadiazole ring itself is a bioisostere of other heterocycles like oxadiazole and pyrimidine (B1678525). nih.gov Research has demonstrated that replacing the 1,3,4-thiadiazole scaffold with a 1,3,4-oxadiazole (B1194373) can lead to a drastic drop in pharmacological activity, highlighting the key role of the thiadiazole core. nih.gov

Exploration of New Biological Targets and Mechanisms of Action

The 1,3,4-thiadiazole scaffold is known to interact with a wide array of biological targets, suggesting that 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine and its future analogs could be investigated for a variety of therapeutic applications. researchgate.netresearchgate.net

Potential biological targets for investigation include:

Protein Kinases: Kinases are crucial targets in anticancer drug discovery. nih.gov Derivatives of 1,3,4-thiadiazole have been successfully developed as inhibitors of various kinases, including c-Src/Abl tyrosine kinase, EGFR/HER-2, and Abl protein kinase. nih.govresearchgate.netnih.gov For example, a derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, showed selective activity against the Bcr-Abl positive K562 cell line with an IC₅₀ value of 7.4 µM for Abl protein kinase inhibition. mdpi.comnih.gov

Enzyme Inhibition: Beyond kinases, 1,3,4-thiadiazoles are known to inhibit other enzymes such as carbonic anhydrase, cyclooxygenase (COX), and DNA topoisomerase II. researchgate.netdntb.gov.ua This broad inhibitory profile opens up possibilities for applications in treating glaucoma, inflammation, and cancer. researchgate.netmdpi.com

Antimicrobial Mechanisms: The 2-amino-1,3,4-thiadiazole moiety is a well-established scaffold for developing potent antimicrobial agents against a range of bacteria and fungi. dovepress.com Future work could explore the specific microbial pathways inhibited by new analogs, potentially revealing novel mechanisms to combat drug-resistant pathogens.

Advanced Computational Modeling and Machine Learning Applications in Drug Discovery

The integration of computational tools is set to accelerate the discovery and optimization of drugs derived from the 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine scaffold.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is an effective strategy for predicting how chemical alterations will impact biological activity. nih.gov Machine learning-based QSAR models have been developed to successfully predict the anti-urease and anticancer activities of thiazole (B1198619) and thiadiazole derivatives. nih.govresearchgate.net Such models can be used to screen virtual libraries of novel analogs, prioritizing the synthesis of compounds with the highest predicted potency.

Molecular Docking: In-silico docking simulations are used to predict the binding interactions between a ligand and its target protein. bohrium.com This technique can elucidate the binding mode of active compounds, as demonstrated in a molecular modeling simulation of a Bcr-Abl inhibitor which highlighted the crucial role of its nitrothiazole moiety in binding. nih.gov This understanding can guide the rational design of new analogs with improved affinity and specificity.

Deep Learning and AI: The influence of deep learning on drug discovery is growing, with applications in bioactivity and toxicity prediction, virtual screening, and library design. bohrium.com Deep multitask neural networks are becoming a standard for predicting bioactivity from large datasets. bohrium.com These advanced computational methods can help overcome challenges in drug design by rapidly and effectively predicting the bioactivity of novel molecules. researchgate.netbohrium.com

Further Integration of Green Chemistry Principles in Synthesis and Derivatization Processes

The principles of green chemistry are increasingly important in pharmaceutical manufacturing to reduce environmental impact, minimize waste, and improve efficiency. mdpi.comresearchgate.net

Future synthetic work on 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine and its derivatives should incorporate these principles:

Eco-Friendly Synthetic Methods: Conventional methods for synthesizing thiadiazoles often require harsh conditions and toxic reagents. Green chemistry approaches, such as microwave-assisted organic synthesis (MAOS) and ultrasonication, have been shown to be effective alternatives, significantly reducing reaction times and improving product yields to between 75-90%. bohrium.comnanobioletters.com

Novel Catalysts and Reaction Media: The development of sustainable and recyclable catalysts is a core tenet of green chemistry. mdpi.com For example, a one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives has been developed using polyphosphate ester (PPE), which avoids toxic and corrosive reagents like POCl₃ or SOCl₂. mdpi.comresearchgate.net Another approach involves using recyclable cross-linked chitosan (B1678972) hydrogel as an eco-friendly biocatalyst under ultrasonic irradiation. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. One-pot synthesis and multi-component reactions are excellent strategies for improving atom economy and reducing waste. researchgate.netmdpi.com

Development of Multi-Targeting Agents and Hybrid Structures

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. Designing single molecules that can modulate several targets simultaneously is a promising therapeutic strategy. preprints.org The 1,3,4-thiadiazole scaffold is an ideal building block for such multi-targeting agents. researchgate.net

Hybrid Molecules: The 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine core can be chemically linked to other pharmacophores to create hybrid structures with dual or multiple modes of action. Examples in the literature include the hybridization of 1,3,4-thiadiazole with other anticancer agents or the creation of conjugates with moieties like tacrine (B349632) for potential Alzheimer's disease treatment. nih.govpreprints.org

Fused Heterocyclic Systems: Condensing the thiadiazole ring with other heterocyclic systems can generate novel chemical entities with unique pharmacological profiles. Fused systems such as imidazo[2,1-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines have been synthesized and shown to possess potent anticancer and other biological activities. researchgate.net

Dual-Target Inhibitors: Rational design can be employed to create derivatives that act as dual inhibitors for related targets, such as the EGFR/HER-2 dual-target inhibitors developed for breast and lung cancer. nih.gov This approach can lead to enhanced efficacy and potentially overcome drug resistance mechanisms.

Research Findings on 1,3,4-Thiadiazole Derivatives

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(1,3,4-thiadiazol-2-yl)propan-1-amine with high purity?

- Methodological Answer : The compound can be synthesized via cyclization of thioamides using hypervalent iodine reagents (e.g., PhI(OAc)₂) under mild conditions, yielding thiadiazoles with >85% efficiency . Alternatively, the Pinner reaction has been employed for analogous thiadiazole derivatives, using nitriles and hydrazines in acidic media . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by ¹H/¹³C NMR (e.g., thiadiazole protons at δ 8.2–8.5 ppm) and elemental analysis (C, H, N within ±0.3% of theoretical values) are critical for verifying purity .

Q. Which spectroscopic and analytical techniques are optimal for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the thiadiazole ring protons (δ 7.5–8.5 ppm) and propylamine chain signals (δ 1.6–3.0 ppm) .

- FT-IR : Confirm N-H stretching (3200–3400 cm⁻¹) and C-S/C=N vibrations (650–750 cm⁻¹ and 1600–1650 cm⁻¹, respectively) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₆H₁₀N₄S) .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields during thiadiazole synthesis?

- Methodological Answer : Yield discrepancies often arise from reagent solubility and substituent effects. For example, terephthalic acid derivatives form insoluble precipitates, reducing yields by >70% . Mitigate this by:

- Screening polar aprotic solvents (e.g., DMF, DMSO) to enhance precursor solubility.

- Optimizing stoichiometric ratios (e.g., 1:1.2 thioamide-to-oxidant) to minimize side reactions .

- Monitoring reaction progress via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) .

Q. What experimental strategies are recommended for evaluating the compound’s biological activity and mechanism of action?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Substituents like 4-fluorophenyl groups enhance binding affinity (ΔG = −9.2 kcal/mol) .

- ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP ≈ 2.1, indicating moderate lipophilicity) .

Q. How should researchers design safety protocols for handling this compound given its toxicity profile?

- Methodological Answer :

- Hazard Mitigation : Classified as acute toxicity (Oral Category 4) and skin corrosion (Category 1B) . Use PPE (nitrile gloves, lab coat), fume hoods, and closed systems to limit exposure.

- Emergency Procedures : For skin contact, rinse immediately with 0.1 M PBS (pH 7.4) for 15 minutes . Store at −20°C in airtight containers away from oxidizers .

Data Analysis and Mechanistic Questions

Q. What computational tools can resolve conflicting data on the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Use HPLC to quantify degradation products at pH 2–12. Thiadiazole rings degrade >50% at pH < 3 due to protonation-induced ring opening .

- DFT Calculations : Gaussian 09 simulations predict bond dissociation energies (BDE) for the C-S bond (≈65 kcal/mol), indicating susceptibility to hydrolysis in acidic media .

Q. How do substituents on the thiadiazole ring influence electronic properties and reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.